molecular formula C8H6BrNS B13144690 4-Bromobenzo[b]thiophen-3-amine

4-Bromobenzo[b]thiophen-3-amine

Katalognummer: B13144690
Molekulargewicht: 228.11 g/mol
InChI-Schlüssel: IVBVKRVFZOAZPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzo[b]thiophen-3-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . The presence of the bromine atom and the amine group in this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[b]thiophen-3-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzo[b]thiophene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromobenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzothiophenes.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

4-Bromobenzo[b]thiophen-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromobenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromobenzo[b]thiophen-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and biological activity.

Eigenschaften

Molekularformel

C8H6BrNS

Molekulargewicht

228.11 g/mol

IUPAC-Name

4-bromo-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6BrNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2

InChI-Schlüssel

IVBVKRVFZOAZPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.